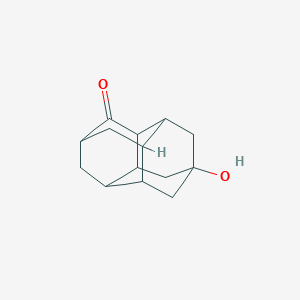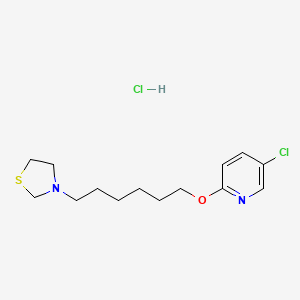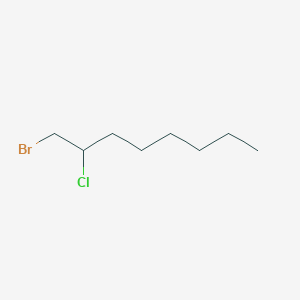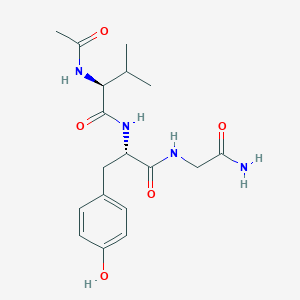
9-Hydroxy-3-diamantanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-3-diamantanone is a derivative of diamantane, a member of the diamondoid family. Diamondoids are cage-like, saturated hydrocarbons that are superimposable on the diamond lattice.
Preparation Methods
The preparation of 9-Hydroxy-3-diamantanone typically involves the oxidation of diamantane. One common method is the use of chromium trioxide in acetic acid solutions, which yields this compound as one of the major products . Another method involves the hydrolysis of corresponding halides or direct functionalization of diamantane
Chemical Reactions Analysis
9-Hydroxy-3-diamantanone undergoes various chemical reactions, including:
Oxidation: Using reagents like chromium trioxide, it can be further oxidized to form diamantanonediones.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include chromium trioxide for oxidation and various silylating agents for substitution. The major products formed depend on the specific reaction conditions but often include further oxidized or substituted derivatives of this compound.
Scientific Research Applications
9-Hydroxy-3-diamantanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Hydroxy-3-diamantanone is primarily related to its structural properties. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
9-Hydroxy-3-diamantanone can be compared with other hydroxylated diamondoids, such as 1-Hydroxydiamantane and 4,9-Dihydroxydiamantane . These compounds share similar structural features but differ in the position and number of hydroxyl groups, which can significantly affect their chemical reactivity and applications. The unique positioning of the hydroxyl group in this compound makes it particularly interesting for specific synthetic and functionalization reactions .
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
9-hydroxypentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-3-one |
InChI |
InChI=1S/C14H18O2/c15-13-6-1-7-9-3-14(16)4-10(7)12(13)11(5-14)8(9)2-6/h6-12,16H,1-5H2 |
InChI Key |
WQNUDTPBMQRKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)(CC3C5C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)

![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)

